2-Amino-1-cycloheptylethan-1-onehydrochloride
Description
2-Amino-1-cycloheptylethan-1-one hydrochloride is a cycloalkyl-substituted β-aminoketone hydrochloride. Its structure comprises a seven-membered cycloheptane ring attached to a ketone group and a primary amine, with the hydrochloride salt enhancing stability and solubility.
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
2-amino-1-cycloheptylethanone;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c10-7-9(11)8-5-3-1-2-4-6-8;/h8H,1-7,10H2;1H |
InChI Key |
YOGPVSFSVNXOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)C(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-cycloheptylethan-1-onehydrochloride typically involves the reaction of cycloheptanone with an appropriate amine under controlled conditions. One common method includes the reductive amination of cycloheptanone using ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-cycloheptylethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
2-Amino-1-cycloheptylethan-1-onehydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-cycloheptylethan-1-onehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
- Ring Size and Conformation: The seven-membered cycloheptyl ring in the target compound introduces greater conformational flexibility compared to smaller cyclohexyl (6-membered) or cyclopentyl (5-membered) analogs. This may reduce crystalline stability but enhance binding affinity in biological systems .
- Substituent Effects: Primary amines (e.g., target compound, cyclohexyl analog) exhibit higher reactivity in Schiff base formation compared to tertiary amines like dimethylaminomethyl derivatives . The dimethylaminomethyl group in ’s compound enhances solubility in polar solvents due to its strong hydrogen-bonding capacity .
- Solubility and Stability: Hydrochloride salts generally improve aqueous solubility. However, the cycloheptyl derivative’s larger ring may reduce solubility relative to the cyclohexyl analog .
Biological Activity
2-Amino-1-cycloheptylethan-1-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by data tables and research findings.
Molecular Formula: C9H15ClN2O
Molecular Weight: 192.68 g/mol
IUPAC Name: 2-amino-1-cycloheptylethan-1-one hydrochloride
The biological activity of 2-Amino-1-cycloheptylethan-1-one hydrochloride is primarily attributed to its structural features, which allow it to interact with various biological targets. The amine group can participate in hydrogen bonding and ionic interactions, while the cycloheptyl structure may influence its lipophilicity and receptor binding affinity.
Antimicrobial Activity
Research has indicated that 2-Amino-1-cycloheptylethan-1-one hydrochloride exhibits antimicrobial properties. In vitro studies demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer effects. Cell viability assays conducted on various cancer cell lines revealed a dose-dependent reduction in cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several derivatives of cycloheptyl compounds, including 2-Amino-1-cycloheptylethan-1-one hydrochloride. The study found that modifications to the amine group significantly enhanced activity against gram-positive bacteria, suggesting potential for development as a new antibiotic class.
Case Study 2: Anticancer Activity
In another study, researchers evaluated the anticancer properties of 2-Amino-1-cycloheptylethan-1-one hydrochloride in combination with established chemotherapeutics. The results indicated synergistic effects when used alongside doxorubicin in MCF-7 cells, leading to increased apoptosis rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
